Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
Executive Summary
In the landscape of modern drug discovery and specialized chemical synthesis, highly substituted secondary sulfonamides serve as critical building blocks and versatile pharmacophores. This technical guide provides an in-depth analysis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) [1]. By deconstructing its physicochemical properties, detailing a regiocontrolled synthetic methodology, and establishing a rigorous analytical validation framework, this whitepaper equips researchers with the actionable intelligence required to leverage this compound in advanced medicinal chemistry campaigns.
Molecular Architecture & Physicochemical Data
The structural core of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide integrates a central benzene ring heavily decorated with functional groups that dictate its steric and electronic profile. The ethoxy group at C3 and the bromo group at C4 create a dense, lipophilic domain, while the N-propan-2-yl (N-isopropyl) sulfonamide group at C1 serves as a polar, hydrogen-bonding anchor.
Understanding these parameters is critical for predicting its behavior in biological assays and its solubility in organic synthesis workflows.
Quantitative Physicochemical Profile
| Property | Value | Method / Causality |
| Molecular Formula | C11H16BrNO3S | Derived from structural composition[1] |
| Molecular Weight | 322.22 g/mol | Standard atomic weights[1] |
| Exact Mass (79Br) | 321.0035 Da | High-resolution mass spectrometry target |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Contributions from sulfonamide (46.17) and ether oxygen (9.23) |
| H-Bond Donors | 1 | Secondary sulfonamide (-NH-) |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), ether oxygen (1), nitrogen (1) |
| Calculated LogP (cLogP) | ~3.2 | Driven by the highly lipophilic bromo and isopropyl groups |
Regiocontrolled Synthetic Methodology
A common pitfall in the synthesis of substituted benzenesulfonamides is the reliance on direct electrophilic chlorosulfonation of pre-existing aryl ethers[2]. Direct chlorosulfonation of 1-bromo-2-ethoxybenzene is regiochemically flawed; the strongly activating ethoxy group directs substitution predominantly to its para position, yielding the undesired 3-bromo-4-ethoxy isomer.
To achieve the precise 4-bromo-3-ethoxy architecture, a de novo synthesis must exploit the superior directing power of an amine via a Meerwein chlorosulfonation pathway.
Experimental Protocol: Step-by-Step Workflow
Step 1: Regioselective Bromination
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Dissolve 3-ethoxyaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.
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Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise. The amine outcompetes the ethoxy group, directing bromination strictly to its para position (C4).
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Causality: This step exclusively yields 4-bromo-3-ethoxyaniline, locking in the required substitution pattern before the introduction of the sulfonyl group.
Step 2: Meerwein Chlorosulfonation
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Suspend 4-bromo-3-ethoxyaniline in a mixture of concentrated HCl and glacial acetic acid at 0 °C.
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Introduce aqueous sodium nitrite (NaNO₂, 1.1 eq) dropwise to form the diazonium salt.
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Pour the cold diazonium solution into a saturated solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂)[3].
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Causality: The Cu(II) catalyst facilitates a radical-mediated displacement of nitrogen gas, converting the diazonium moiety directly into the sulfonyl chloride, yielding 4-bromo-3-ethoxybenzenesulfonyl chloride.
Step 3: Sulfonamidation
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Dissolve the intermediate sulfonyl chloride in anhydrous dichloromethane (CH₂Cl₂).
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Add propan-2-amine (isopropylamine, 1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq) at room temperature[3].
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Causality: DIPEA is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This choice prevents the wasteful consumption of the primary amine, ensuring a high-yielding conversion to the final target.
Fig 1: Regiocontrolled de novo synthesis workflow bypassing direct chlorosulfonation limitations.
Analytical Validation Framework
To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. Every protocol must act as a self-validating system to confirm both purity (>98%) and structural identity.
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LC-MS (ESI+): The presence of the bromine atom introduces a highly characteristic isotopic signature. The mass spectrum will exhibit a distinct doublet separated by two Daltons, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio[4]. The expected [M+H]⁺ peaks will manifest at m/z 322.0 and 324.0.
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FT-IR Spectroscopy (ATR): The sulfonamide functional group is validated by the presence of intense S=O asymmetric and symmetric stretching bands, typically appearing around 1380 cm⁻¹ and 1180 cm⁻¹, respectively[3].
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¹H NMR (DMSO-d₆): The N-isopropyl group will present a classic septet for the methine (-CH-) proton and a doublet for the methyl (-CH₃) groups. The ethoxy ether will display a distinct quartet and triplet. The aromatic region will confirm the 1,2,4-substitution pattern, validating the regioselectivity of the initial bromination step.
Fig 2: Multi-modal analytical validation framework ensuring structural integrity and purity.
Pharmacological Trajectory & Application
While primary sulfonamides (e.g., sulfanilamide) act as classic competitive inhibitors of bacterial dihydropteroate synthase (DHPS)[5], secondary N-alkyl sulfonamides like 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide lack the necessary hydrogen-bonding geometry for DHPS binding.
Instead, this specific molecular architecture is highly valued in modern drug discovery as a hinge-binding pharmacophore. Similar secondary benzenesulfonamide derivatives have been successfully deployed in the development of orally bioavailable, selective inhibitors of PI3-Kinase γ[6]. In such kinase targets, the sulfonamide oxygen atoms interact with critical hinge residues, while the lipophilic N-isopropyl group is explicitly designed to occupy adjacent hydrophobic specificity pockets, driving both potency and target selectivity[6]. Furthermore, the presence of the aromatic bromine offers an ideal synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library expansion.
References
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[6] ACS Publications. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ".
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[1] Guidechem. "C11H16BrNO3S ISOMER Products Directory".
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[2] Semantic Scholar. "REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS".
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[3] Benchchem. "An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)benzoate: Synthesis, Reactions, and Applications".
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[4] Smolecule. "Buy 2-bromo-N-methylethane-1-sulfonamide | 1785584-02-2".
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[5] PMC. "Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses".
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